molecular formula C16H9NO3 B009522 Anthra(1,2-b)furan, 2-nitro- CAS No. 104662-23-9

Anthra(1,2-b)furan, 2-nitro-

Cat. No. B009522
M. Wt: 263.25 g/mol
InChI Key: SKKPTIULHWFSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthra(1,2-b)furan, 2-nitro- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a nitro derivative of anthra(1,2-b)furan, which is a polycyclic aromatic hydrocarbon. The synthesis method of Anthra(1,2-b)furan, 2-nitro- involves the nitration of anthra(1,2-b)furan using a mixture of nitric and sulfuric acid.

Mechanism Of Action

The mechanism of action of Anthra(1,2-b)furan, 2-nitro- involves the inhibition of DNA synthesis and cell proliferation by inducing DNA damage and apoptosis in cancer cells. The nitro group (-NO2) present in the compound undergoes reduction to form reactive intermediates that can cause DNA damage and cell death.

Biochemical And Physiological Effects

Studies have shown that Anthra(1,2-b)furan, 2-nitro- exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The compound has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. Additionally, it has been shown to suppress the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Advantages And Limitations For Lab Experiments

Anthra(1,2-b)furan, 2-nitro- has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity against cancer cells, which makes it a promising candidate for drug development. However, the compound has poor solubility in water, which limits its bioavailability and therapeutic efficacy. Additionally, the compound is highly reactive and unstable, which makes it challenging to handle and store.

Future Directions

There are several future directions for research on Anthra(1,2-b)furan, 2-nitro-. One of the areas of focus is the development of new drug formulations and delivery systems that can improve the solubility and bioavailability of the compound. Another area of research is the investigation of the compound's potential as an agricultural pesticide due to its antimicrobial activity. Additionally, the compound's potential as a material for organic electronics and optoelectronics is being explored. Overall, Anthra(1,2-b)furan, 2-nitro- has significant potential for various applications in scientific research, and further studies are needed to fully explore its properties and potential.
In conclusion, Anthra(1,2-b)furan, 2-nitro- is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method involves the nitration of anthra(1,2-b)furan, and it exhibits potent anticancer activity, antioxidant, anti-inflammatory, and antimicrobial activities. While the compound has several advantages and limitations for lab experiments, there are several future directions for research on its potential applications in medicine, agriculture, and materials science.

Synthesis Methods

The synthesis of Anthra(1,2-b)furan, 2-nitro- can be achieved by the nitration of anthra(1,2-b)furan using a mixture of nitric and sulfuric acid. This reaction results in the substitution of a nitro group (-NO2) at the 2-position of the anthra(1,2-b)furan ring. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, concentration of reagents, and reaction time.

Scientific Research Applications

Anthra(1,2-b)furan, 2-nitro- has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs for the treatment of cancer and other diseases. Studies have shown that Anthra(1,2-b)furan, 2-nitro- exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells.

properties

CAS RN

104662-23-9

Product Name

Anthra(1,2-b)furan, 2-nitro-

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

2-nitronaphtho[2,3-g][1]benzofuran

InChI

InChI=1S/C16H9NO3/c18-17(19)15-9-13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)16(13)20-15/h1-9H

InChI Key

SKKPTIULHWFSGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3OC(=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3OC(=C4)[N+](=O)[O-]

Other CAS RN

104662-23-9

synonyms

2-Nitroanthra(1,2-b)furan

Origin of Product

United States

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